molecular formula C21H24ClN5O4 B7501200 C21H24ClN5O4

C21H24ClN5O4

Cat. No. B7501200
M. Wt: 445.9 g/mol
InChI Key: RTIPJCXFLGQDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C21H24ClN5O4 is a chemical compound commonly known as chloramphenicol. It is a broad-spectrum antibiotic that has been used in the medical field for over 70 years. Chloramphenicol is synthesized through a complex chemical process and has been found to have significant scientific research applications. In

Mechanism of Action

Chloramphenicol works by inhibiting the bacterial ribosome, which is responsible for the synthesis of proteins in bacteria. This inhibition prevents the bacteria from growing and reproducing, which ultimately leads to the death of the bacteria.
Biochemical and Physiological Effects:
Chloramphenicol has been found to have both biochemical and physiological effects. Biochemically, chloramphenicol has been found to inhibit the synthesis of proteins in bacteria, which ultimately leads to the death of the bacteria. Physiologically, chloramphenicol has been found to cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia.

Advantages and Limitations for Lab Experiments

Chloramphenicol has several advantages and limitations for lab experiments. One advantage is that it is a broad-spectrum antibiotic, which means that it can be used to treat a wide range of bacterial infections. Another advantage is that it has been used in the study of antibiotic resistance in bacteria. However, one limitation is that chloramphenicol can cause bone marrow suppression, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on chloramphenicol. One future direction is the development of new antibiotics that are based on the structure of chloramphenicol. Another future direction is the study of the mechanisms of antibiotic resistance in bacteria and the development of new antibiotics that can overcome this resistance. Finally, future research could focus on the development of new treatments for cancer that are based on the structure of chloramphenicol.
Conclusion:
In conclusion, chloramphenicol is a chemical compound with significant scientific research applications. It is synthesized through a complex chemical process and has been found to have a broad-spectrum antibiotic effect. Chloramphenicol works by inhibiting the bacterial ribosome, which ultimately leads to the death of the bacteria. While chloramphenicol has several advantages for lab experiments, it also has limitations due to its potential to cause bone marrow suppression. Future research could focus on the development of new antibiotics and cancer treatments based on the structure of chloramphenicol.

Synthesis Methods

Chloramphenicol is synthesized through a complex chemical process. The process starts with the reaction of nitrobenzene with ethylene oxide to produce 2-nitrophenylethylene oxide. This is then reacted with thionyl chloride to produce 2-chloroethyl nitrobenzene. The 2-chloroethyl nitrobenzene is then reacted with acetone to produce 2-acetamidoethyl nitrobenzene. This is then reacted with sodium hydroxide to produce chloramphenicol.

Scientific Research Applications

Chloramphenicol has been found to have significant scientific research applications. It has been used in the study of protein synthesis and bacterial cell growth. Chloramphenicol has also been used in the study of antibiotic resistance in bacteria. In addition, chloramphenicol has been used in the development of new antibiotics and in the treatment of certain types of cancer.

properties

IUPAC Name

7-(3-chloro-4-ethoxyphenyl)-6-(3-methoxypropyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O4/c1-5-31-16-8-7-13(11-14(16)22)15-12-27-17-18(24(2)21(29)25(3)19(17)28)23-20(27)26(15)9-6-10-30-4/h7-8,11-12H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIPJCXFLGQDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CN3C4=C(N=C3N2CCCOC)N(C(=O)N(C4=O)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-chloro-4-ethoxyphenyl)-8-(3-methoxypropyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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